4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate
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Overview
Description
4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 4-chloro-3-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-(benzyloxy)phenol with 4-chloro-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4-(Benzyloxy)phenyl 4-amino-3-nitrobenzoate.
Substitution: 4-(Benzyloxy)phenyl 4-(substituted)benzoate, where the substituent depends on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action for 4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate largely depends on the specific applicationFor example, the nitro group can participate in redox reactions, while the benzyloxy and chloro groups can engage in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the 4-chloro-3-nitrobenzoate moiety.
4-Chloro-3-nitrobenzoic acid: Contains the 4-chloro-3-nitrobenzoate moiety but lacks the benzyloxy group.
Methyl 4-chloro-3-nitrobenzoate: Similar structure but with a methyl ester instead of the benzyloxy group.
Uniqueness
4-(Benzyloxy)phenyl 4-chloro-3-nitrobenzoate is unique due to the combination of its functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H14ClNO5 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C20H14ClNO5/c21-18-11-6-15(12-19(18)22(24)25)20(23)27-17-9-7-16(8-10-17)26-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
GJEBBKLBAZOPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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